molecular formula C12H17NO2 B13516027 7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B13516027
M. Wt: 207.27 g/mol
InChI Key: QXGAQSSSPHTUHU-UHFFFAOYSA-N
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Description

7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a chemical compound with potential therapeutic and industrial applications. It is a heterocyclic compound that contains a benzoxazepine ring system, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with 2-methoxybenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate undergoes cyclization to form the desired benzoxazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzoxazepine ring can be reduced to form a more saturated ring system.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 7-hydroxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine.

    Reduction: Formation of a more saturated benzoxazepine derivative.

    Substitution: Formation of various substituted benzoxazepine derivatives depending on the substituent introduced.

Scientific Research Applications

7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    8-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine: Similar structure with a methoxy group at the 8-position.

    2,2-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the methoxy group.

Uniqueness

7-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is unique due to the presence of the methoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

7-methoxy-2,2-dimethyl-4,5-dihydro-3H-1,4-benzoxazepine

InChI

InChI=1S/C12H17NO2/c1-12(2)8-13-7-9-6-10(14-3)4-5-11(9)15-12/h4-6,13H,7-8H2,1-3H3

InChI Key

QXGAQSSSPHTUHU-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC2=C(O1)C=CC(=C2)OC)C

Origin of Product

United States

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